molecular formula C8H15NO2 B1449987 1,1-Dimethyl-3-nitrocyclohexane CAS No. 2171863-18-4

1,1-Dimethyl-3-nitrocyclohexane

Cat. No.: B1449987
CAS No.: 2171863-18-4
M. Wt: 157.21 g/mol
InChI Key: XKLTUTCHCZBHNB-UHFFFAOYSA-N
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Description

1,1-Dimethyl-3-nitrocyclohexane is an organic compound with the molecular formula C8H15NO2 It is a derivative of cyclohexane, where two methyl groups are attached to the first carbon, and a nitro group is attached to the third carbon

Scientific Research Applications

  • Electron Transfer Reactions :

    • One-electron reduction of similar compounds (like 1,1-dinitrocyclohexane) leads to rapid C-N bond cleavage, producing nitrite and radical species. This reaction has implications for understanding electron transfer processes in organic chemistry (Ruhl, Evans, Hapiot, & Neta, 1991).
  • Michael Addition Reactions :

    • Michael addition reactions of compounds like 5-glyco-4-nitrocyclohex-1-enes are highly stereoselective, leading to specific adducts. These reactions are important for the synthesis of complex organic molecules (Areces, Gil, Higes, Román, & Serrano, 1998).
  • Study of Electronic Structures :

    • Studies on the electronic structures and spectra of similar nitroso compounds, like 1-chloro-1-nitrosocyclohexane, provide insights into the effects of electron donors on the electronic spectrum of the nitroso group. This research is valuable for understanding the electronic properties of organic molecules (Tanaka, Tanaka, & Nagakura, 1966).
  • Photolysis Studies :

    • Photolysis of similar nitroso compounds like 1-nitro-1-nitrosocyclohexane results in complex reaction pathways including homolytic C-NO fission and radical pair formation. These studies are significant in photochemistry and radical chemistry (Bolsman & Boer, 1973).
  • Asymmetric Reactions :

    • Asymmetric Michael reactions involving compounds like 1-nitrocyclohexene yield optically active adducts. This has applications in the synthesis of chiral compounds, which are important in fields like pharmaceutical chemistry (Takeda, Hoshiko, & Mukaiyama, 1981).
  • Intramolecular Reactions and Crystal Structures :

    • Intramolecular reactions of nitro-olefin-cyclohexane-1,3-dione Michael adducts and their crystal structures have been studied, providing valuable information on the structural aspects of these compounds (Ansell, Moore, & Nielsen, 1971).
  • Solvolysis and Aromatization Reactions :

    • Solvolysis of certain nitrocyclohexadienyl cations yields various products including aromatization reactions. This research is important for understanding reaction mechanisms in organic solvents (Fischer, Henderson, & Smyth, 1986).

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dimethyl-3-nitrocyclohexane can be synthesized through nitration of 1,1-dimethylcyclohexane. The nitration process typically involves the use of nitric acid or nitrogen dioxide as nitrating agents. The reaction is carried out at high temperatures, ranging from 250°C to 400°C, and proceeds via a free radical chain mechanism involving the homolysis of C-H bonds or cleavage of the C-C skeleton .

Industrial Production Methods

In industrial settings, the preparation of this compound may involve the use of supported catalysts to enhance the selectivity and efficiency of the nitration process. For example, copper-based catalysts supported on silica (Cu/SiO2) have been explored for their effectiveness in promoting the nitration reaction under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethyl-3-nitrocyclohexane undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other nitrogen-containing functional groups.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted

Properties

IUPAC Name

1,1-dimethyl-3-nitrocyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-8(2)5-3-4-7(6-8)9(10)11/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKLTUTCHCZBHNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(C1)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1-Dimethyl-3-nitrocyclohexane
Reactant of Route 2
1,1-Dimethyl-3-nitrocyclohexane
Reactant of Route 3
1,1-Dimethyl-3-nitrocyclohexane
Reactant of Route 4
1,1-Dimethyl-3-nitrocyclohexane
Reactant of Route 5
1,1-Dimethyl-3-nitrocyclohexane
Reactant of Route 6
1,1-Dimethyl-3-nitrocyclohexane

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